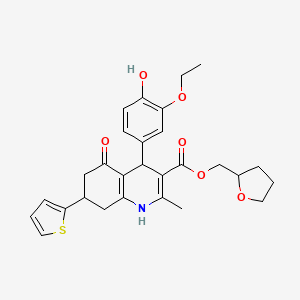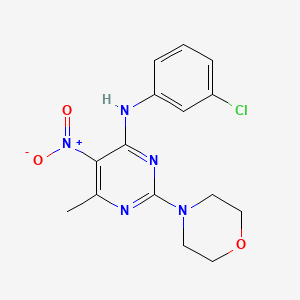![molecular formula C21H17N3O2 B11636651 (4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on ist eine komplexe organische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Chinolin-Rest, der mit einem Pyrazolon-Ring verbunden ist, was zu seinen besonderen chemischen Eigenschaften beiträgt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren umfasst die Kondensation von 2-Hydroxy-8-methylchinolin-3-carbaldehyd mit 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on unter sauren oder basischen Bedingungen. Die Reaktion wird oft in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Gemisch wird mehrere Stunden unter Rückfluss erhitzt, um eine vollständige Reaktion zu gewährleisten.
Industrielle Produktionsmethoden
In einem industriellen Umfeld kann die Produktion dieser Verbindung ähnliche Syntheserouten beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
(4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen mit Reagenzien wie Natriumborhydrid können die Verbindung in ihre entsprechenden Alkohol-Derivate umwandeln.
Substitution: Halogenierungs- oder Nitrierungsreaktionen können Substituenten an den Chinolin- oder Pyrazolon-Ringen einführen und die Eigenschaften der Verbindung verändern.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in einem sauren Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Halogenierung mit Brom oder Chlor in Gegenwart eines Katalysators.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolin-N-Oxid-Derivate, Alkohol-Derivate und halogenierte oder nitrierte Verbindungen.
Wissenschaftliche Forschungsanwendungen
(4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Wird wegen seines Potenzials als antimikrobielles oder Antikrebsmittel untersucht, da es mit biologischen Makromolekülen interagieren kann.
Medizin: Wird hinsichtlich seines therapeutischen Potenzials bei der Behandlung verschiedener Krankheiten, einschließlich Infektionen und Krebs, untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität hemmen, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann es die Aktivität bestimmter Kinasen oder Proteasen hemmen, zelluläre Signalwege stören und Zelltod in Krebszellen induzieren.
Wirkmechanismus
The mechanism of action of (4Z)-4-[(2-HYDROXY-8-METHYLQUINOLIN-3-YL)METHYLIDENE]-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that lead to antimicrobial or anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Chinolin-Derivate: Verbindungen wie 2-Hydroxychinolin und 8-Methylchinolin weisen strukturelle Ähnlichkeiten mit (4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on auf.
Pyrazolon-Derivate: Verbindungen wie 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on und seine Analoga.
Einzigartigkeit
Die Einzigartigkeit von (4Z)-4-[(2-Hydroxy-8-methylchinolin-3-yl)methyliden]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-on liegt in seiner kombinierten Chinolin- und Pyrazolon-Struktur, die ihm unterschiedliche chemische und biologische Eigenschaften verleiht. Diese duale Funktionalität ermöglicht es ihm, an einer Vielzahl von Reaktionen teilzunehmen und mit mehreren biologischen Zielstrukturen zu interagieren, was es zu einer vielseitigen Verbindung für Forschung und industrielle Anwendungen macht.
Eigenschaften
Molekularformel |
C21H17N3O2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
(3E)-8-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-6-8-15-11-16(20(25)22-19(13)15)12-18-14(2)23-24(21(18)26)17-9-4-3-5-10-17/h3-12,23H,1-2H3/b16-12+ |
InChI-Schlüssel |
RQDIIHDJQCTANY-FOWTUZBSSA-N |
Isomerische SMILES |
CC1=CC=CC2=C/C(=C\C3=C(NN(C3=O)C4=CC=CC=C4)C)/C(=O)N=C12 |
Kanonische SMILES |
CC1=CC=CC2=CC(=CC3=C(NN(C3=O)C4=CC=CC=C4)C)C(=O)N=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-2-butyl-6-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636580.png)
![3-amino-7,7-dimethyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11636584.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636588.png)

![{(2E)-2-[(2E)-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11636603.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636608.png)

![6,6-Dimethyl-5,6-dihydrobenzo[7,8]indolizino[2,3-b]quinoxaline](/img/structure/B11636628.png)
![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11636634.png)
![prop-2-en-1-yl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B11636644.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![2-[[3-Ethyl-4-oxospiro[benzo[h]quinazoline-5(3H),1a(2)-cyclopentane]-2(6H)-yl]thio]acetonitrile](/img/structure/B11636662.png)
